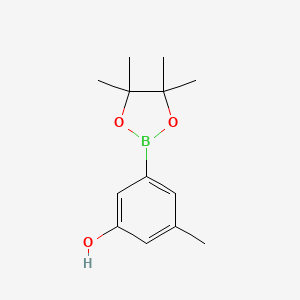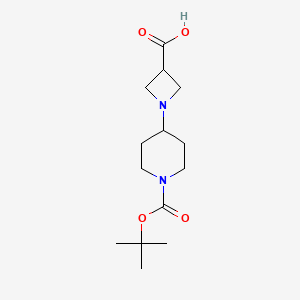
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylate and aminium groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate typically involves a multi-step process. One common method includes the esterification of ®-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with (E)-3-carboxyacrylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols.
Substitution: The aminium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate has potential applications in drug development. Its unique properties may allow for the design of novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, from polymer synthesis to the manufacture of advanced materials.
作用機序
The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxybutyrate
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxypropionate
Uniqueness
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
90471-79-7 |
|---|---|
分子式 |
C11H19NO7 |
分子量 |
277.27 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |
InChIキー |
HNSUOMBUJRUZHJ-UEMBJLSASA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)O |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)



